molecular formula C7H4N2O3 B2420100 3-Pyridinecarboxylic acid, 6-cyano-1,2-dihydro-2-oxo- CAS No. 81450-71-7

3-Pyridinecarboxylic acid, 6-cyano-1,2-dihydro-2-oxo-

Cat. No. B2420100
CAS RN: 81450-71-7
M. Wt: 164.12
InChI Key: WQINTPBNSCVLQT-UHFFFAOYSA-N
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Description

“3-Pyridinecarboxylic acid, 6-cyano-1,2-dihydro-2-oxo-” is a chemical compound with the molecular formula C7H4N2O3 . It is also known by other names such as “6-cyano-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid” and "2-Pyridone-5-carboxylic acid" .


Synthesis Analysis

The synthesis of this compound involves the reaction of the sodium enolate of the appropriate 3-substituted 3-oxopropionaldehyde with cyanoacetamide . The sodium enolates are synthesized from ethyl formate and the appropriate ketone and sodium or sodium hydride .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C6H5NO3/c8-5-2-1-4 (3-7-5)6 (9)10/h1-3H, (H,7,8) (H,9,10) .


Physical And Chemical Properties Analysis

The molecular weight of “3-Pyridinecarboxylic acid, 6-cyano-1,2-dihydro-2-oxo-” is 139.1088 . Further physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Methods : 3-Pyridinecarboxylic acid derivatives have been synthesized through various methods. For example, Sanchez (1990) and Sanchez et al. (1994) described efficient syntheses of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid and 6-formyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid, respectively, which involve high-efficiency sequences and result in significant quantities of the compounds (Sanchez, 1990); (Sanchez et al., 1994).

  • Derivative Formation : The ability to form derivatives of 3-pyridinecarboxylic acid is noted in various studies. For instance, Mosti et al. (1992, 1994) synthesized ethyl esters and carboxylic acids derivatives showing potential cardiotonic activities (Mosti et al., 1992); (Mosti et al., 1994).

Pharmaceutical and Biological Research

  • Cardiotonic Activity : Compounds derived from 3-pyridinecarboxylic acid have been tested for cardiotonic activities. Mosti et al. (1992, 1994) found certain ethyl esters and carboxylic acids derivatives to show positive inotropic activity, although to a lesser degree than milrinone, a known cardiotonic (Mosti et al., 1992); (Mosti et al., 1994).

  • Hypoglycemic Agents : Youngdale and Oglia (1985) discovered that certain derivatives of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid, especially with substituents at the 6-position, possess hypoglycemic properties, offering potential for diabetes treatment (Youngdale & Oglia, 1985).

  • Structure-Activity Relationships : Studies such as those by Kumar et al. (1992) have utilized electric-field and electrostatic potential mapping techniques to understand the structure-activity relationships of 3-pyridinecarboxylic acid derivatives, particularly focusing on their cardiotonic activities (Kumar et al., 1992).

Chemical and Material Science

  • Reactive Extraction : Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using different diluents, contributing to the understanding of its isolation for various industrial applications (Kumar & Babu, 2009).

  • Cycloaddition Reactions : Vandenberghe et al. (1996) studied the cycloaddition of 3-amino-5-chloro-2(1H)-pyrazinones with olefins, leading to 3-amino or 6-cyano-substituted 2-pyridinone systems, indicating the chemical versatility of these compounds (Vandenberghe et al., 1996).

properties

IUPAC Name

6-cyano-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-3-4-1-2-5(7(11)12)6(10)9-4/h1-2H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQINTPBNSCVLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=C1)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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